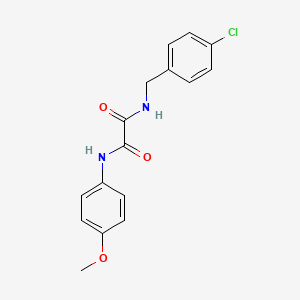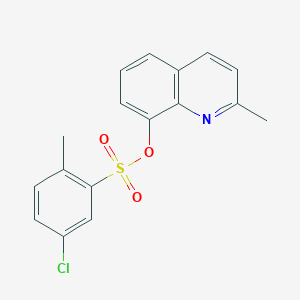
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide, also known as CM-157, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CM-157 is a selective melanocortin 4 receptor (MC4R) agonist, which means it activates specific receptors in the brain that are involved in regulating appetite and energy expenditure.
Mécanisme D'action
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide works by selectively activating MC4R in the brain. MC4R is a G protein-coupled receptor that is involved in regulating appetite and energy expenditure. Activation of MC4R leads to decreased food intake and increased energy expenditure, which can lead to weight loss and improved glucose metabolism.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has been shown to have several biochemical and physiological effects in animal models. It can reduce food intake, increase energy expenditure, and improve glucose metabolism. N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has also been shown to have anti-inflammatory effects and can improve liver function in obese mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide in lab experiments is its selectivity for MC4R, which reduces the risk of off-target effects. However, N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide is not currently approved for human use, which limits its potential clinical applications. Additionally, the synthesis of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide is complex and requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for the research on N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide. Another area of research could be the investigation of the long-term effects of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide on weight loss and metabolic health. Additionally, the potential antidepressant effects of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide could be further explored in animal models of depression. Finally, the safety and efficacy of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide could be evaluated in clinical trials to determine its potential as a therapeutic agent for metabolic disorders.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide involves the reaction of 4-chlorobenzylamine with 4-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with ethylenediamine to form N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide. The purity and yield of N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide can be improved by using different solvents and purification methods.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has been studied extensively in animal models for its potential therapeutic applications in obesity, diabetes, and other metabolic disorders. Studies have shown that N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide can reduce food intake, increase energy expenditure, and improve glucose metabolism in obese mice. N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide has also been shown to have antidepressant-like effects in animal models of depression.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-(4-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-14-8-6-13(7-9-14)19-16(21)15(20)18-10-11-2-4-12(17)5-3-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKJKHVODTNRYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-N'-(4-methoxyphenyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,5-dimethoxyphenyl)sulfonyl]-5-nitro-1H-benzimidazole](/img/structure/B5128959.png)
![4-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5128964.png)
![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-3-phenyl-1-propanamine](/img/structure/B5128974.png)

![4-({[(6-methyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5128987.png)
![methyl 1-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5128994.png)


![2-methoxy-N-(2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5129012.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5129033.png)

![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-propyl-2-pyridinamine](/img/structure/B5129052.png)